1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a butyl group and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. One common method includes the alkylation of 5-(1-chloroethyl)pyrrolidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products:
Oxidation: Formation of butyl-5-(1-chloroethyl)pyrrolidin-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of 1-butyl-5-(ethyl)pyrrolidin-2-one.
Substitution: Formation of 1-butyl-5-(1-hydroxyethyl)pyrrolidin-2-one or similar derivatives.
Scientific Research Applications
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the butyl and chloroethyl substituents.
1-Butylpyrrolidin-2-one: Similar to 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one but without the chloroethyl group.
5-(1-Chloroethyl)pyrrolidin-2-one: Lacks the butyl group but contains the chloroethyl substituent.
Uniqueness: this compound is unique due to the presence of both butyl and chloroethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
647027-89-2 |
---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-butyl-5-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18ClNO/c1-3-4-7-12-9(8(2)11)5-6-10(12)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
YJPFYKRCXRVMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CCC1=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.